molecular formula C8H8N4O B15226986 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine

2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine

Cat. No.: B15226986
M. Wt: 176.18 g/mol
InChI Key: BOXFTVXCZFHSIW-UHFFFAOYSA-N
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Description

2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methoxy group at the 2-position and a pyrazolyl group at the 6-position. This compound belongs to the class of pyrazine derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-methoxy-3,5-dichloropyrazine with 4-hydrazinylpyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and pyrazolyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . The exact molecular targets and pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-(1H-pyrazol-4-yl)pyrazine
  • 2-Methoxy-6-(1H-imidazol-4-yl)pyrazine
  • 2-Methoxy-6-(1H-triazol-4-yl)pyrazine

Uniqueness

2-Methoxy-6-(1H-pyrazol-4-yl)pyrazine is unique due to the presence of both methoxy and pyrazolyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

2-methoxy-6-(1H-pyrazol-4-yl)pyrazine

InChI

InChI=1S/C8H8N4O/c1-13-8-5-9-4-7(12-8)6-2-10-11-3-6/h2-5H,1H3,(H,10,11)

InChI Key

BOXFTVXCZFHSIW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN=C1)C2=CNN=C2

Origin of Product

United States

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